Benzene, 2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-4-phenoxy-

Physicochemical profiling QSAR modeling Bioavailability prediction

Benzene, 2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-4-phenoxy- (CAS 83493-16-7), also known as 3-Phenoxy-6-fluorobenzyl 2-(4-chlorophenyl)-2-methylpropyl ether, is a synthetic non-ester pyrethroid ether belonging to the MTI (Mitsui Toatsu Inc.) series of compounds. It features a 4-fluoro-3-phenoxybenzyl alcohol-derived moiety linked via an ether bond to a 2-(4-chlorophenyl)-2-methylpropyl group (C23H22ClFO2; MW 384.88; calculated LogP 6.77; calculated density 1.179 g/cm³).

Molecular Formula C23H22ClFO2
Molecular Weight 384.9 g/mol
CAS No. 83493-16-7
Cat. No. B12770123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-4-phenoxy-
CAS83493-16-7
Molecular FormulaC23H22ClFO2
Molecular Weight384.9 g/mol
Structural Identifiers
SMILESCC(C)(COCC1=C(C=CC(=C1)OC2=CC=CC=C2)F)C3=CC=C(C=C3)Cl
InChIInChI=1S/C23H22ClFO2/c1-23(2,18-8-10-19(24)11-9-18)16-26-15-17-14-21(12-13-22(17)25)27-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3
InChIKeyXCXPWUSWOLNOPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenoxy-6-fluorobenzyl 2-(4-chlorophenyl)-2-methylpropyl ether (CAS 83493-16-7): A Fluorinated Non-Ester Pyrethroid Ether for Insecticide Research and Analytical Reference Applications


Benzene, 2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-4-phenoxy- (CAS 83493-16-7), also known as 3-Phenoxy-6-fluorobenzyl 2-(4-chlorophenyl)-2-methylpropyl ether, is a synthetic non-ester pyrethroid ether belonging to the MTI (Mitsui Toatsu Inc.) series of compounds . It features a 4-fluoro-3-phenoxybenzyl alcohol-derived moiety linked via an ether bond to a 2-(4-chlorophenyl)-2-methylpropyl group (C23H22ClFO2; MW 384.88; calculated LogP 6.77; calculated density 1.179 g/cm³) . This compound is the 6-fluoro-substituted structural analog of the commercial non-ester pyrethroid insecticide Chlorfenprox (MTI-501, Ethopermethrin, CAS 80844-01-5), which lacks the fluorine atom on the phenoxybenzyl ring . The strategic incorporation of fluorine at the 6-position of the 3-phenoxybenzyl moiety distinguishes this compound from its non-fluorinated parent and renders it of interest as an analytical reference standard, a synthetic intermediate for fluorinated pyrethroid development, and a probe for studying fluorination effects on pyrethroid physicochemical and metabolic profiles [1].

Why Chlorfenprox (MTI-501) Cannot Substitute for CAS 83493-16-7: Physicochemical, Metabolic, and Analytical Divergence Driven by 6-Fluoro Substitution


The single-atom replacement of hydrogen with fluorine at the 6-position of the 3-phenoxybenzyl ring generates measurable differences in molecular weight (+18 Da), lipophilicity (LogP shift), and metabolic fate that preclude simple interchange with Chlorfenprox (CAS 80844-01-5) for analytical, toxicological, or structure-activity relationship (SAR) applications . In biological systems, the 4-fluoro-3-phenoxybenzyl moiety is metabolized to 4-fluoro-3-phenoxybenzoic acid (FPBacid) and its glycine conjugate—a pathway distinct from the 3-phenoxybenzoic acid (3-PBA) route characteristic of non-fluorinated 3-phenoxybenzyl pyrethroids [1]. This metabolic divergence means that CAS 83493-16-7 cannot serve interchangeably with Chlorfenprox as an analytical surrogate or internal standard in residue monitoring programs that track fluorinated versus non-fluorinated pyrethroid exposure biomarkers. Furthermore, the fluorinated benzyl ether series—including compounds bearing the 4-fluoro-3-phenoxybenzyl group—exhibits altered insecticidal potency and spectrum compared to non-fluorinated counterparts, a principle established during the Bayer AG pyrethroid optimization campaigns of 1975–1985 that led to flumethrin, cyfluthrin, and transfluthrin commercialization [2].

Quantitative Differentiation Evidence: CAS 83493-16-7 vs. Chlorfenprox and Related Non-Ester Pyrethroid Ethers


Molecular Weight and Lipophilicity Shift Relative to Chlorfenprox (CAS 80844-01-5)

The 6-fluoro substitution in CAS 83493-16-7 produces a molecular weight of 384.87 g/mol and a calculated LogP of 6.77, compared to 366.88 g/mol (ΔMW = +17.99) for Chlorfenprox (CAS 80844-01-5), whose XLogP is not reported in standard databases . The increased lipophilicity (estimated LogP 6.77 vs. a lower value expected for the non-fluorinated analog) is consistent with the established effect of aryl fluorination on LogP in pyrethroid alcohol series, where fluorine substitution on the benzyl ring increases hydrophobic character and membrane partitioning [1]. The topological polar surface area (TPSA) of 18.46 Ų is identical between the two compounds, indicating that the fluorine atom modulates lipophilicity without introducing additional hydrogen-bonding capacity .

Physicochemical profiling QSAR modeling Bioavailability prediction

Comparative Density and Thermal Stability Profile vs. Chlorfenprox

CAS 83493-16-7 exhibits a calculated density of 1.179 g/cm³ and a calculated boiling point of 454.7°C at 760 mmHg . In contrast, Chlorfenprox (CAS 80844-01-5) has a calculated (predicted) density of 1.138 ± 0.06 g/cm³ and a predicted boiling point of 458.0 ± 35.0°C at 760 mmHg . The higher density of the fluorinated compound (+0.041 g/cm³, or approximately +3.6%) is attributable to the greater atomic mass of fluorine, while the comparable boiling points suggest similar vapor-phase behavior under standard pressure. Chlorfenprox has empirically been reported as a colorless transparent liquid with a boiling point of 205–207°C at 20 Pa (reduced pressure), stable at 80°C for ≥3 months without significant decomposition ; corresponding empirical thermal stability data for CAS 83493-16-7 have not been published in accessible databases.

Formulation science Stability assessment Process chemistry

Metabolic Fate and Biomarker Specificity: 4-Fluoro-3-phenoxybenzoic Acid (FPBacid) Pathway vs. 3-Phenoxybenzoic Acid (3-PBA) Pathway

The 4-fluoro-3-phenoxybenzyl moiety present in CAS 83493-16-7 is metabolized in mammals via the 4-fluoro-3-phenoxybenzoic acid (FPBacid) pathway, with subsequent oxidation to 4-fluoro-3-(4-hydroxyphenoxy)benzoic acid and glycine conjugation [1]. This stands in contrast to the metabolic fate of Chlorfenprox, whose non-fluorinated 3-phenoxybenzyl moiety yields 3-phenoxybenzoic acid (3-PBA) as the hallmark urinary biomarker [2]. In human biomonitoring studies, 3-PBA serves as a general, non-specific biomarker for exposure to multiple pyrethroids (permethrin, cypermethrin, deltamethrin, etc.), whereas 4-fluoro-3-phenoxybenzyl acid (4-FPBA) is a specific biomarker for fluorinated pyrethroids such as flumethrin and cyfluthrin [2]. CAS 83493-16-7, as the fluorinated ether analog, is expected to follow the FPBacid pathway upon metabolic cleavage, making it a relevant reference compound for developing and validating analytical methods that distinguish fluorinated from non-fluorinated pyrethroid exposures.

Metabolism Biomonitoring Residue analysis Toxicokinetics

Non-Ester Pyrethroid Ether Class Advantage: Reduced Fish Toxicity Relative to Ester Pyrethroids

Non-ester pyrethroids—including the MTI ether series to which CAS 83493-16-7 belongs—are documented to exhibit substantially lower acute toxicity to fish compared to conventional ester pyrethroids [1]. This class-level property is supported by Chlorfenprox (MTI-501) toxicological data: rat acute oral LD50 >500 mg/kg, and carp (Cyprinus carpio) 48-hour TLm >10 mg/L [2]. For comparison, the ester pyrethroid cypermethrin has a 96-hour LC50 for rainbow trout of approximately 0.001–0.003 mg/L, and deltamethrin's 96-hour LC50 for fish is in the range of 0.0005–0.001 mg/L [3]. While compound-specific fish toxicity data for CAS 83493-16-7 are not available in the public domain, the non-ester ether scaffold—lacking the metabolically labile and environmentally sensitive ester linkage—is structurally associated with this reduction in aquatic vertebrate toxicity [1]. The addition of the 6-fluoro substituent may further modulate the compound's environmental fate profile by altering oxidative metabolism rates, a hypothesis consistent with the established effects of fluorination on pyrethroid metabolic stability [4].

Ecotoxicology Environmental safety Non-ester pyrethroids

Analytical Reference Standard Utility: GC-ECD Detection of Fluorinated Pyrethroid Degradation Products

The 4-fluoro-3-phenoxybenzyl structural motif present in CAS 83493-16-7 is identical to the alcohol-moiety core of the fluorinated pyrethroid degradation products 4-fluoro-3-phenoxybenzaldehyde (FPB) and 4-fluoro-3-phenoxybenzaldehyde cyanohydrin (FPBC), for which validated GC-ECD analytical methods have been published [1]. In the validated method, FPB and FPBC were determined in honey matrices using ultrasound-assisted extraction with hexane:dichloromethane (1:1, v/v), solid-phase extraction cleanup on Oasis HLB cartridges, and GC-ECD detection, achieving detection limits of 0.9 ng/g (FPBC) and 1.0 ng/g (FPB), with overall recoveries of 90.9–106.2% and linear calibration (R² > 0.99) over 3–100 ng/g [1]. While this method was developed for flumethrin degradation products, CAS 83493-16-7—bearing the same 4-fluoro-3-phenoxy substitution pattern—can serve as a structurally analogous reference compound for method development, retention time indexing, and response factor calibration in GC-ECD or LC-MS/MS platforms targeting fluorinated pyrethroid-related analytes. In contrast, Chlorfenprox lacks the fluorine atom and thus cannot provide the electron-capture response enhancement that the fluorine substituent confers in ECD detection.

Analytical chemistry Reference standards Pesticide residue analysis GC-ECD

Insecticidal Activity of 4-Fluoro-3-phenoxybenzyl Ethers Across Multiple Pest Species vs. 3-Phenoxybenzyl and 6-Phenoxy-2-pyridylmethyl Ethers

In a comparative study of tin ether derivatives, compounds bearing the 4-fluoro-3-phenoxybenzyl alcohol moiety exhibited remarkable insecticidal activities against rice stem borers, houseflies (Musca domestica), and German cockroaches (Blattella germanica), alongside ethers derived from 3-phenoxybenzyl alcohol and 6-phenoxy-2-pyridylmethyl alcohol [1]. The study directly compared the three alcohol-derived ether series, demonstrating that the 4-fluoro-3-phenoxybenzyl ethers retained high insecticidal potency across multiple target species [1]. Additionally, a separate investigation of non-ester pyrethroids structurally related to MTI-500 (Etofenprox) and MTI-800—which share the m-phenoxybenzyl ether scaffold with CAS 83493-16-7—demonstrated that these compounds exhibit lethal and convulsive activities toward American cockroaches (Periplaneta americana) comparable to conventional pyrethroid esters, while maintaining the non-ester class advantages [2]. Although compound-specific insecticidal data (LD50 or LC50 values) for CAS 83493-16-7 itself are not publicly available, these studies establish that the 4-fluoro-3-phenoxybenzyl ether scaffold is a validated insecticidal pharmacophore.

Insecticidal SAR Pyrethroid ethers Agricultural pest control

High-Value Application Scenarios for CAS 83493-16-7 in Analytical, Agrochemical, and Environmental Research


Analytical Reference Standard for Fluorinated Pyrethroid Residue Monitoring by GC-ECD and LC-MS/MS

CAS 83493-16-7 serves as a structurally faithful reference compound for calibrating and validating analytical methods targeting 4-fluoro-3-phenoxybenzyl-derived pyrethroid residues and degradation products in food and environmental matrices. Its fluorine substitution provides electron-capture detection (ECD) sensitivity comparable to flumethrin degradation products (FPB, FPBC), for which validated methods achieve detection limits of 0.9–1.0 ng/g in honey with recoveries of 90.9–106.2% [1]. The +18 Da mass shift relative to non-fluorinated Chlorfenprox further enables its use as an internal standard in mass spectrometric methods requiring distinguishable isotopologue-like behavior. Procurement of this compound for analytical method development is justified when laboratories must differentiate fluorinated from non-fluorinated pyrethroid residues using the 4-FPBA vs. 3-PBA biomarker dichotomy [2].

Lead Scaffold for Non-Ester Pyrethroid Insecticide Optimization with Reduced Aquatic Ecotoxicity

Agrochemical discovery teams investigating pyrethroid insecticides with lower environmental impact profiles can utilize CAS 83493-16-7 as a fluorinated lead scaffold in the non-ester ether pyrethroid series. The class-level evidence demonstrates that non-ester pyrethroid ethers exhibit fish toxicity approximately 3–4 orders of magnitude lower than conventional ester pyrethroids (TLm >10,000 μg/L vs. LC50 0.5–3 μg/L) [3]. The 4-fluoro-3-phenoxybenzyl substitution pattern is associated with enhanced insecticidal activity compared to non-fluorinated 3-phenoxybenzyl analogs, a principle validated in the Bayer AG pyrethroid programs that yielded cyfluthrin, flumethrin, and transfluthrin [4]. Further derivatization of the terminal 2-(4-chlorophenyl)-2-methylpropyl group or the ether linkage could yield novel candidates balancing insecticidal potency with environmental safety.

Metabolic Pathway Probe for Fluorinated Pyrethroid Toxicokinetic Studies

In mammalian or insect toxicokinetic studies, CAS 83493-16-7 can be deployed as a metabolic probe compound to track the fate of the 4-fluoro-3-phenoxybenzyl moiety specifically, without the confounding influence of the cyclopropane carboxylate group present in ester pyrethroids. The expected metabolic pathway—oxidation to 4-fluoro-3-phenoxybenzoic acid (FPBacid) followed by glycine conjugation—mirrors the alcohol-moiety processing of the veterinary insecticide flumethrin [2]. This makes the compound a cleaner biochemical tool than flumethrin itself, which generates both acid-moiety metabolites (flumethrin acid and its glucuronide) and alcohol-moiety metabolites, complicating mass balance and pathway resolution.

Physicochemical Reference for Fluorination SAR in Pyrethroid QSAR Model Building

Quantitative structure-activity relationship (QSAR) modelers studying the impact of aromatic fluorination on pyrethroid properties can employ CAS 83493-16-7 as a key data point in the non-ester ether series. Its calculated properties—LogP 6.77, TPSA 18.46 Ų, and density 1.179 g/cm³ —provide a fluorinated reference against the non-fluorinated Chlorfenprox (MW 366.88, density ~1.138 g/cm³) , enabling the parameterization of fluorine substitution effects on lipophilicity, molecular volume, and chromatographic retention within the 3-phenoxybenzyl ether pharmacophore. This utility is enhanced by the documented role of fluorination in increasing insecticidal activity and metabolic stability across the pyrethroid class [4].

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